molecular formula C13H8ClN3OS B8575085 Benzamide,n-(6-chlorothiazolo[4,5-b]pyridin-2-yl)-

Benzamide,n-(6-chlorothiazolo[4,5-b]pyridin-2-yl)-

Cat. No. B8575085
M. Wt: 289.74 g/mol
InChI Key: ANRZZFKSOPCWQX-UHFFFAOYSA-N
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Patent
US08309577B2

Procedure details

N-(6-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide (364 mg, 1.256 mmol) in H2SO4 (4 ml, 75 mmol) was heated to 120° C. for 30 minutes, cooled to ambient temperature, basified with 10N NaOH and the resultant solids were collected by filtration to afford 6-chlorothiazolo[4,5-b]pyridin-2-amine (148 mg, 0.797 mmol, 63.5% yield) 1H NMR (500 MHz, DMSO-d6) δ ppm 8.19-8.24 (m, 2H) 8.09 (br. s., 2H).
Quantity
364 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[S:10][C:9]([NH:11]C(=O)C3C=CC=CC=3)=[N:8][C:5]2=[N:6][CH:7]=1.OS(O)(=O)=O.[OH-].[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]2[S:10][C:9]([NH2:11])=[N:8][C:5]2=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
364 mg
Type
reactant
Smiles
ClC=1C=C2C(=NC1)N=C(S2)NC(C2=CC=CC=C2)=O
Name
Quantity
4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resultant solids were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)N=C(S2)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.797 mmol
AMOUNT: MASS 148 mg
YIELD: PERCENTYIELD 63.5%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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